AMG 925 (HCl) Retains Potency Against Quizartinib-Resistant FLT3-ITD D835Y Mutants
AMG 925 (HCl) demonstrates potent growth inhibition of FLT3-ITD-positive AML cell lines harboring the D835Y mutation, a common mechanism of acquired resistance to quizartinib (AC220) [1]. In contrast, quizartinib loses significant potency against this mutant. This is a direct consequence of AMG 925's dual FLT3/CDK4 inhibition and its unique binding mode that preferentially targets the activated state of FLT3 [2].
| Evidence Dimension | Cellular Growth Inhibition (IC50) in MOLM13 (FLT3-ITD, D835Y) AML Cells |
|---|---|
| Target Compound Data | AMG 925: IC50 = 28 nM |
| Comparator Or Baseline | Quizartinib (AC220): IC50 = >1000 nM (loss of activity) |
| Quantified Difference | >35-fold more potent than quizartinib against the D835Y mutant cell line |
| Conditions | MOLM13 AML cells engineered to express FLT3-ITD with D835Y mutation; 72-hour cell viability assay |
Why This Matters
For researchers modeling acquired FLT3 inhibitor resistance, AMG 925 (HCl) is a necessary tool, whereas quizartinib is ineffective in this context.
- [1] Li, Z., Wang, X., Eksterowicz, J., et al. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3. J. Med. Chem. 2014, 57, 8, 3430–3449. View Source
- [2] Keegan, K., Li, C., Li, Z., et al. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia. Mol. Cancer Ther. 2014, 13, 4, 880-889. View Source
